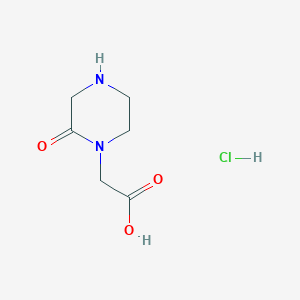

2-Oxo-1-piperazineacetic acid HCl

Vue d'ensemble

Description

2-Oxo-1-piperazineacetic acid HCl, also known as alpha-ketopiperazine or AKP, is a small molecule. It has a CAS Number of 32705-76-3 and a molecular weight of 194.62 .

Synthesis Analysis

The synthesis of piperazine derivatives, which could potentially include this compound, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H11ClN2O3 . The InChI code for this compound is 1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H .Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 2-Oxo-1-piperazineacetic acid HCl, have a wide range of therapeutic applications. A review of patents from 2010 to the present highlights the significance of the piperazine moiety in the rational design of drugs. These compounds have been identified in various therapeutic classes, such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine ring allows for modifications that can lead to significant differences in the medicinal potential of the resultant molecules. This flexibility supports the development of new drug-like elements for various diseases, emphasizing the importance of further therapeutic investigations on piperazine-based motifs (Rathi, Syed, Shin, & Patel, 2016).

Role in Tuberculosis Treatment

One specific application of piperazine derivatives is in the development of treatments for tuberculosis (TB). Macozinone, a piperazine-benzothiazinone, is under clinical studies for TB treatment. Its mechanism targets the decaprenylphosphoryl ribose oxidase DprE1 involved in the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis. The promising results from pilot clinical studies suggest a path towards more efficient TB drug regimens, showcasing the potential of piperazine derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).

Metabolic Regulation and Cytoprotection

Piperazine derivatives are also explored for their role in metabolic regulation and cytoprotection. Studies have investigated the use of synthetic analogs of 2-oxo acids, which share structural similarities with this compound, in modulating metabolic pathways. These analogs serve as selective inhibitors of 2-oxo acid dehydrogenase complexes, key components in metabolic networks. Such inhibition can modulate metabolic responses in various biological systems, potentially offering new approaches to treating diseases through metabolic regulation (Artiukhov, Graf, & Bunik, 2016).

Propriétés

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZITXTYAGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

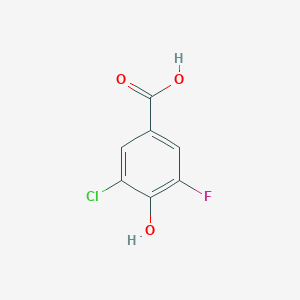

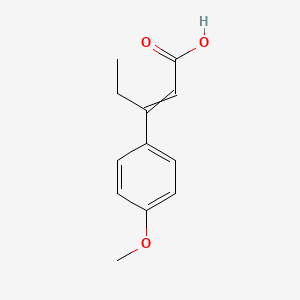

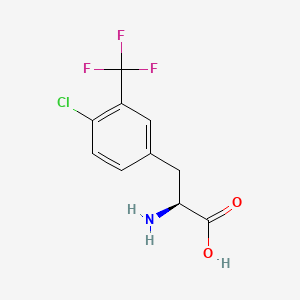

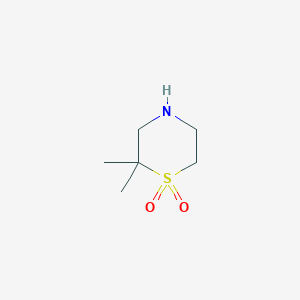

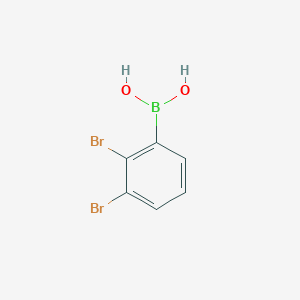

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)